molecular formula C11H14N4 B2465034 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine CAS No. 945912-43-6

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine

Cat. No. B2465034
CAS RN: 945912-43-6
M. Wt: 202.261
InChI Key: QSLZAFJIVSFWTD-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound is an important component of many drugs and has a wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine (1,2-DABs) with carboxylic acids or aldehydes and ketones . The classical version of these reactions often requires high temperatures and may result in low yields of products .


Molecular Structure Analysis

The benzimidazole nucleus is a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a colorless, crystalline solid. It’s slightly soluble in water, and soluble in common organic solvents .

Scientific Research Applications

Unique Substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides

Ghandi et al. (2010) explored the preparation of 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound closely related to 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine. This compound underwent reactions to form a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing its potential in generating diverse chemical structures (Ghandi, Zarezadeh, & Taheri, 2010).

Synthesis of Pyrimido[1,2‐a]benzimidazoles

Troxler and Weber (1974) studied the synthesis of Pyrimido[1,2‐a]benzimidazoles by reacting 2-aminobenzimidazole with other compounds. Their research contributed to understanding the chemical pathways and potential applications of benzimidazole derivatives, including those similar to this compound (Troxler & Weber, 1974).

Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles

Katritzky et al. (2003) reported the successful synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles, demonstrating the versatility of this chemical framework in producing new compounds with potentially significant properties (Katritzky, Verma, He, & Chandra, 2003).

Discovery of PARP Inhibitor ABT-888

Penning et al. (2009) discovered a PARP inhibitor, ABT-888, which is structurally related to this compound. This research highlights the potential of such compounds in therapeutic applications, particularly in cancer treatment (Penning et al., 2009).

Synthesis of Mannich Bases of Benzimidazole Derivatives

Mariappan et al. (2011) synthesized benzimidazole derivatives and evaluated their anti-inflammatory and analgesic responses. Their work provides insight into the medicinal chemistry applications of benzimidazole derivatives (Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011).

Synthesis of Pyrido[1,2-a]benzimidazoles

Masters et al. (2011) focused on synthesizing Pyrido[1,2-a]benzimidazoles, a class of compounds relevant to the structure of interest. Their work illustrates the chemical versatility and potential applications in medicinal chemistry (Masters, Rauws, Yadav, Herrebout, Van der Veken, & Maes, 2011).

Safety and Hazards

The safety and hazards of benzimidazole and its derivatives would depend on the specific compound. Some benzimidazole derivatives are used in medications, indicating that they can be safe for human consumption under certain conditions .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new benzimidazole derivatives and screening them for potential biological activities .

Biochemical Analysis

Metabolic Pathways

The metabolic pathways that 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZAFJIVSFWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NC3=C2C=CC(=C3)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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